molecular formula C11H18N4O B11746622 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11746622
M. Wt: 222.29 g/mol
InChI Key: CVDIUMNZVSKCHZ-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For example, the reaction of cyclopentanone with hydrazine hydrate can yield the desired pyrazole ring.

    N,N-Dimethylation: The N,N-dimethylation of the pyrazole ring can be carried out using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazole ring.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used as a tool in biological studies to investigate the mechanisms of action of pyrazole derivatives and their effects on cellular processes.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.

    Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole-4-carboxamide: A similar compound with a simpler structure, lacking the cyclopentyl and N,N-dimethyl groups.

    3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: Similar but without the N,N-dimethyl substitution.

    N,N-Dimethyl-1H-pyrazole-4-carboxamide: Lacks the amino and cyclopentyl groups.

Uniqueness

3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group enhances its hydrophobicity, while the N,N-dimethyl substitution increases its steric bulk, potentially affecting its binding affinity and selectivity for biological targets.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

3-amino-1-cyclopentyl-N,N-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C11H18N4O/c1-14(2)11(16)9-7-15(13-10(9)12)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13)

InChI Key

CVDIUMNZVSKCHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN(N=C1N)C2CCCC2

Origin of Product

United States

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